N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Description
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a bicyclic lactam featuring a seven-membered ring system with a nitrogen atom at position 2 and a ketone group at position 5. This compound is synthesized via hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using a palladium-carbon catalyst in methanol, yielding an 80% product as a yellow oil . Its structure is confirmed by $^1$H NMR, $^{13}$C NMR, and mass spectrometry. The compound exhibits unique reactivity, such as rapid N-oxide formation with meta-chloroperbenzoic acid (m-CPBA) and subsequent Meisenheimer rearrangement to form 2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivatives at room temperature .
Structure
2D Structure
Propriétés
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRZMHRUJNWWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)C1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Construction of the 2-Azabicyclo[2.2.1]heptane Core
The bicyclic framework is commonly assembled via:
Intramolecular Cyclization of Aminocyclohexanol Derivatives: Starting from trans-4-aminocyclohexanol derivatives, treatment with reagents such as triphenylphosphine and carbon tetrachloride induces intramolecular cyclization to yield 7-alkyl-7-azabicyclo[2.2.1]heptanes with good yields.
Aza Diels-Alder Reaction: A key method involves the aza Diels-Alder cycloaddition, which forms the bicyclic system by reacting a diene with an imine or iminium ion. This approach allows for the stereoselective construction of the bicyclic ring system, preserving configuration and enabling functionalization at the 7-position.
Rearrangement and Ring Closure Strategies: Other methods include rearrangements and intramolecular ring closures starting from suitably functionalized cyclohexene derivatives or related precursors.
Introduction of the N-Benzyl Group
The N-benzyl substituent is generally introduced either:
By N-alkylation of the bicyclic amine intermediate using benzyl halides under basic conditions.
Or by starting from benzyl-protected amines during the initial formation of the bicyclic framework, ensuring the nitrogen is substituted with the benzyl group early in the synthesis.
Functionalization at the 7-Position: Formation of the 7-One (Ketone)
The 7-position of the bicyclic system is a critical site for functionalization:
Oxidation of the 7-Hydroxy Intermediate: The 7-keto group is commonly introduced by oxidation of the corresponding 7-hydroxy-2-azabicyclo[2.2.1]heptane. Selective oxidation methods, such as PCC (pyridinium chlorochromate) or other mild oxidants, are employed to convert the alcohol to the ketone without affecting other sensitive groups.
Reduction and Epimerization Strategies: Reduction of the 7-keto derivative can be stereoselective, and epimerization at C-7 can be achieved via oxidation-reduction cycles to access different stereoisomers useful for further derivatization.
Detailed Synthetic Route Example from Literature
A representative synthetic sequence for this compound reported in the literature involves:
This sequence highlights the critical steps and reagents used to achieve the target compound with stereochemical control and functional group compatibility.
Advanced Functionalization and Derivatization Techniques
Neighboring Group Participation: The bicyclic nitrogen lone pair facilitates nucleophilic substitution at the 7-position, allowing diverse substitutions (C, N, O, halogens) to be introduced efficiently, expanding the scope of derivatives accessible from the 7-keto intermediate.
Mitsunobu Chemistry: Employed for the synthesis of 7-substituted ethers, such as pyridyl ethers, by displacement of the 7-hydroxy group with heterocyclic nucleophiles.
Fluorination: Use of nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) enables the conversion of 7-hydroxy or 7-keto groups to fluorinated analogues, which are valuable in medicinal chemistry for modulating biological activity.
Palladium-Catalyzed Aminoacyloxylation: Recent advances include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptane derivatives, providing a novel route to functionalized bicyclic amines.
Summary Table of Preparation Methods
Research Findings and Notes
The stereochemical integrity of the bicyclic system is generally maintained during key transformations, such as the aza Diels-Alder reaction and nucleophilic substitutions, due to neighboring group participation by the nitrogen lone pair.
The epimerization at C-7 allows access to both syn- and anti-isomers, expanding the chemical space for derivative synthesis.
Functionalization at the 7-position is crucial for tuning biological activity, and the methods described enable diverse substitutions including halogens, ethers, and heterocycles.
Recent palladium-catalyzed methods offer efficient access to oxygenated derivatives , which can be further diversified, indicating ongoing innovation in synthetic methodology for this scaffold.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one and its derivatives have been studied extensively for their pharmacological properties, particularly as potential therapeutic agents.
Muscarinic Receptor Modulation
Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane, including N-benzyl variants, serve as selective muscarinic receptor antagonists. These compounds show promise in treating various conditions such as:
- Alzheimer's Disease : Targeting cognitive decline.
- Psychosis : Managing symptoms of schizophrenia and related disorders.
- Pain Management : Addressing chronic pain conditions.
Studies have demonstrated that modifications at the 7-position of the bicyclic structure can enhance selectivity and potency against muscarinic receptors, making them valuable in developing new therapies for these conditions .
Opioid Receptor Agonism
The compound has also been investigated for its role as a dual agonist for opioid receptors (µ, δ, and κ). This dual action could lead to novel analgesics with reduced side effects compared to traditional opioids. The unique structural features of this compound facilitate interactions with these receptors, potentially improving efficacy in pain management while minimizing addiction risks .
Synthetic Applications
This compound serves as a crucial building block in synthesizing various biologically active compounds.
Synthesis of Novel Analogues
The compound's structure allows for easy modification, enabling chemists to create a library of derivatives with diverse biological activities. For instance, the synthesis of 7-substituted analogues has been explored to develop new drugs targeting specific receptor subtypes .
| Compound | Functionality | Potential Applications |
|---|---|---|
| 7-Oxo Derivatives | Muscarinic antagonism | Alzheimer’s treatment |
| 7-Bromo Derivatives | Nucleophilic substitution | Antimicrobial agents |
| Hydroxy Derivatives | Enhanced receptor binding | Pain relief |
Case Studies and Research Findings
Several studies highlight the effectiveness of N-benzyl derivatives in drug discovery:
Study on Muscarinic Antagonists
In one study, researchers synthesized a series of 7-substituted 2-azabicyclo[2.2.1]heptanes and assessed their affinity and selectivity for muscarinic receptors. Results indicated that certain modifications significantly increased receptor binding affinity, suggesting a pathway for developing more effective Alzheimer's treatments .
Opioid Receptor Agonist Research
Another significant investigation focused on the dual agonistic properties of N-benzyl derivatives at opioid receptors. The study employed a copper-catalyzed click reaction to synthesize potential ligands, leading to the identification of several promising candidates that exhibited strong agonistic activity .
Mécanisme D'action
The mechanism by which N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Benzoyl-1-(Methoxymethyl)-7-azabicyclo[2.2.1]heptanes
These derivatives, synthesized via Boc-deprotection and acylation, exhibit unexpected resistance to base-catalyzed hydrolysis due to steric hindrance from the methoxymethyl group. For example, N-benzoyl derivatives (5a-c) show yields ranging from 35% to 77%, with melting points between 110–144°C. Their stability contrasts sharply with the reactivity of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one, which undergoes rearrangement under mild conditions .
2,6-Diazabicyclo[3.2.0]heptan-7-ones
Compounds such as 6-(4-chlorophenyl)-4-iodo-3-phenyl-2,6-diazabicyclo[3.2.0]heptan-7-one (2c) demonstrate higher melting points (143–144°C) and chemo-diastereoselectivity in synthesis (65% yield). The diaza system introduces additional hydrogen-bonding sites, enhancing crystallinity compared to the monoaza system in the target compound. Substituents like halogens or cyclohexyl groups further modulate solubility and reactivity .
Epibatidine (7-Azabicyclo[2.2.1]heptane Derivatives)
Epibatidine, a bioactive alkaloid with a 7-azabicyclo[2.2.1]heptane core, features a chloropyridinyl substituent. Its stereochemistry (1R,2R,4S) is critical for nicotinic acetylcholine receptor binding. Unlike this compound, epibatidine’s pharmacological activity is driven by its exo-orientation and halogenated aromatic group .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
Benzathine benzylpenicillin, a β-lactam antibiotic, contains a sulfur atom and a fused bicyclic system. The 4-thia-1-azabicyclo[3.2.0]heptane core confers β-lactamase resistance, a feature absent in the target compound. The sulfur atom also increases ring strain, enhancing reactivity toward nucleophilic attack .
6-Azabicyclo[3.2.0]heptan-7-one Derivatives
These compounds, such as 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one (CAS 122080-98-2), exhibit distinct reactivity due to their smaller [3.2.0] ring system and electron-withdrawing tosyl groups. The tosyl group facilitates substitution reactions, unlike the benzyl group in the target compound, which promotes rearrangements .
Data Tables
Table 1: Physical and Spectral Properties of Selected Bicyclic Compounds
Activité Biologique
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a compound derived from the bicyclic structure of 2-azabicyclo[2.2.1]heptane, which has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the Aza Diels-Alder reaction, which allows for the construction of the bicyclic framework. The synthesis typically involves starting materials such as furfurylamine and maleimides, leading to the formation of the desired bicyclic structure through a series of chemical transformations .
Biological Activity
Mechanism of Action
The primary biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. The compound exhibits high binding affinity for specific nAChR subtypes, particularly α4β2 and α7, which are associated with cognitive functions and pain modulation .
Analgesic Properties
Studies have shown that analogues of this compound possess significant analgesic properties, potentially offering therapeutic benefits in pain management . The analgesic effects are thought to be mediated through the activation of nAChRs, which can modulate pain pathways in the central nervous system.
Toxicity Concerns
Despite its promising biological activity, compounds related to this compound have been associated with toxicity, particularly at higher doses. This toxicity has been a barrier to clinical application, necessitating further research to optimize these compounds for safer therapeutic use .
Case Studies
Recent studies have evaluated the efficacy and safety profiles of various derivatives of this compound:
Future Directions
Ongoing research aims to refine the synthesis of this compound derivatives to enhance their therapeutic index by minimizing toxicity while maximizing analgesic efficacy. Investigations into structure-activity relationships (SAR) will further elucidate how modifications to the chemical structure influence biological activity.
Q & A
Q. Q1. What are the primary synthetic routes for N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one?
A1. The compound can be synthesized via catalytic hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene intermediates using palladium on carbon (Pd/C) in methanol, achieving yields up to 80% . Alternative methods include [2+2] cycloaddition reactions between ketenes and imines or ring-closing metathesis to construct the bicyclic framework, as demonstrated for structurally related azabicyclo compounds .
Structural Characterization
Q. Q2. How is the stereochemistry of this compound resolved experimentally?
A2. X-ray crystallography is the gold standard for determining stereochemistry, revealing intermolecular hydrogen bonds (e.g., N-H···O=C) and ring conformations (boat or half-chair) . Complementary techniques like ¹H/¹³C NMR and HRMS are used to confirm substituent positions and molecular integrity, as shown in studies of analogous bicyclic lactams .
Advanced Functionalization
Q. Q3. What catalytic strategies enable selective functionalization of the azabicyclo core?
A3. Enzymatic approaches, such as lipase-catalyzed enantioselective ring-opening (e.g., Candida antarctica Lipolase), provide access to chiral β-amino acids . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) allows allylation or arylation at specific positions, as seen in the synthesis of 6-allyl-6-phenyl derivatives .
Reactivity and Stability
Q. Q4. How does the strained bicyclic structure influence chemical reactivity?
A4. The fused β-lactam and bicyclic system introduces significant ring strain, enhancing susceptibility to nucleophilic ring-opening reactions. This reactivity is exploited to generate heterocycles like tetrahydrofurans or aminocyclopentanecarboxamides . Stability under acidic/basic conditions must be empirically tested due to variable substituent effects .
Biological Applications
Q. Q5. What enzymatic targets are associated with N-Benzyl-2-azabicyclo derivatives?
A5. Related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit nanomolar-range inhibition of cysteine proteases (e.g., cathepsins), suggesting potential for targeting proteolytic enzymes in disease models . Computational docking studies can guide structure-activity relationship (SAR) optimization for specific targets.
Analytical Challenges
Q. Q6. What are common pitfalls in characterizing this compound derivatives?
A6. Key challenges include:
- Spectral overlap in NMR due to complex bicyclic proton environments, requiring 2D techniques (COSY, HSQC) for resolution .
- Isomer separation via chromatography, as minor stereoisomers may form during synthesis .
- Mass spectrometry artifacts , such as in-source fragmentation, necessitating high-resolution HRMS validation .
Data Contradictions
Q. Q7. How can researchers resolve discrepancies in reported synthetic yields?
A7. Variability often arises from:
- Catalyst loading : Higher Pd/C ratios in hydrogenation improve yields but risk over-reduction .
- Reaction scalability : Small-scale optimizations may fail to account for heat/mass transfer in larger batches .
- Purification methods : Differences in solvent systems (e.g., EtOAc vs. hexane/acetone) impact isolated yields .
Pharmacological Potential
Q. Q8. What preclinical models validate the bioactivity of azabicyclo derivatives?
A8. In vitro assays (e.g., enzyme inhibition kinetics) and cell-based models (e.g., cancer cell lines) are primary tools. For example, 4-oxa-1-azabicyclo derivatives show antitumor activity in IC50 ranges of 16.8 nM, requiring validation across multiple cell lines to rule off-target effects .
Methodological Optimization
Q. Q9. What strategies improve enantiomeric excess (ee) in asymmetric synthesis?
A9. Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts) enhance ee. Lipase-mediated resolutions, achieving >90% ee for β-amino acid derivatives, are particularly effective .
Computational Modeling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
